2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
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Overview
Description
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a bipyrimidinone core
Preparation Methods
The synthesis of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorine atom is replaced by a piperazine moiety.
Formation of the Bipyrimidinone Core: The bipyrimidinone core is synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways . The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE include:
Cetirizine Dihydrochloride: This compound shares a similar piperazine ring structure and is used as an antihistamine.
Trazodone: Another compound with a piperazine ring, used as an antidepressant.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN8O/c1-17-20(16-26-23(27-17)32-9-7-30(2)8-10-32)21-15-22(34)29-24(28-21)33-13-11-31(12-14-33)19-5-3-18(25)4-6-19/h3-6,15-16H,7-14H2,1-2H3,(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEKTCQKHIMZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl)N5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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